Cas no 166386-48-7 ((4-methanesulfinylphenyl)boronic acid)

(4-methanesulfinylphenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (4-(Methylsulfinyl)phenyl)boronic acid
- 4-Boronophenyl methyl sulphoxide~4-(Methylsulphinyl)phenylboronic acid
- 4-(Methylsulfonyl)phenylboronic acid
- 4-(METHANESULFINYL)BENZENEBORONIC ACID
- 4-(Methylsulfinylphenyl)boronic acid
- 4-Methylsufinylphenyl boronic acid
- (4-methylsulfinylphenyl)boronic acid
- 4-(Methylsulfinyl)benzeneboronic acid
- AKOS BRN-0326
- 4-Boronophenylmethylsulfoxide
- 4-(METHYLSULFINYL)PHENYLBORONIC ACID
- 4-METHANESULPHINYLPHENYLBORONIC ACID
- 4-(METHYLSULPHINYL)PHENYLBORONIC ACID
- 4-(Methanesulfinyl)phenylboronic acid
- 4-(Methylsulphinyl)benzeneboronic acid
- 4-(METHANESULPHINYL)BENZENEBORONIC ACID
- 4-Methylsufinylphenylboronic acid
- (4-methanesulfinylphenyl)boronic acid
- (+/-)-[4-(methylsulfinyl)phenyl]boronic acid
- 4-Methylsulfinylbenzene boronic acid
- MFCD02093071
- SY019322
- AB10761
- F87169
- YOTGALZTDVXUKZ-UHFFFAOYSA-N
- SCHEMBL387447
- 4-Methylsulfinyl benzene boronic acid
- J-513771
- (4-(Methylsulfinyl)phenyl)boronicacid
- [4-(Methanesulfinyl)phenyl]boronic acid
- Boronic acid, [4-(methylsulfinyl)phenyl]-
- 4-(Methylsulfinyl)phenylboronic acid, AldrichCPR
- 166386-48-7
- [4-(Methylsulphinyl)phenyl]boronic acid
- CS-0176168
- Boronic acid, B-[4-(methylsulfinyl)phenyl]-
- A810727
- AS-66038
- AKOS004116476
- 4-(methylsulfinyl)phenyl boronic acid
- FT-0616797
- 4-Methylsulfinylphenylboronic acid
- DTXSID60378530
- 4-methanesulfinylphenylboronic acid
- DB-010631
-
- MDL: MFCD02093071
- インチ: InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
- InChIKey: YOTGALZTDVXUKZ-UHFFFAOYSA-N
- ほほえんだ: CS(=O)C1=CC=C(C=C1)B(O)O
計算された属性
- せいみつぶんしりょう: 184.03700
- どういたいしつりょう: 184.037
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 76.7A^2
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.39
- ゆうかいてん: 178-180°C
- ふってん: 416.8 ℃ at 760 mmHg
- フラッシュポイント: 223.2°C
- 屈折率: 1.616
- PSA: 76.74000
- LogP: -0.03050
- じょうきあつ: 0.0±1.1 mmHg at 25°C
- ようかいせい: 未確定
(4-methanesulfinylphenyl)boronic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38-36
- セキュリティの説明: S26-S36/37/39
- ちょぞうじょうけん:Sealed in dry,2-8°C
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
(4-methanesulfinylphenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246838-5g |
(4-(Methylsulfinyl)phenyl)boronic acid |
166386-48-7 | 98% | 5g |
¥5241 | 2023-04-15 | |
Ambeed | A506315-1g |
(4-(Methylsulfinyl)phenyl)boronic acid |
166386-48-7 | 98% | 1g |
$156.0 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181944-1g |
(4-methanesulfinylphenyl)boronic acid |
166386-48-7 | 97% | 1g |
¥970.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181944-100mg |
(4-methanesulfinylphenyl)boronic acid |
166386-48-7 | 97% | 100mg |
¥679.90 | 2023-09-01 | |
abcr | AB174037-100 mg |
4-(Methanesulfinyl)benzeneboronic acid, 97%; . |
166386-48-7 | 97% | 100mg |
€96.10 | 2023-05-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17865-100mg |
4-(Methylsulfinyl)benzeneboronic acid, 98% |
166386-48-7 | 98% | 100mg |
¥967.00 | 2023-02-25 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17865-1g |
4-(Methylsulfinyl)benzeneboronic acid, 98% |
166386-48-7 | 98% | 1g |
¥7776.00 | 2023-02-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB117784-5g |
(4-methanesulfinylphenyl)boronic acid |
166386-48-7 | 95% | 5g |
¥4118.0 | 2024-04-15 | |
1PlusChem | 1P001X5O-250mg |
Boronic acid, B-[4-(methylsulfinyl)phenyl]- |
166386-48-7 | 98% | 250mg |
$49.00 | 2025-02-19 | |
1PlusChem | 1P001X5O-5g |
Boronic acid, B-[4-(methylsulfinyl)phenyl]- |
166386-48-7 | 98% | 5g |
$363.00 | 2025-02-19 |
(4-methanesulfinylphenyl)boronic acid 関連文献
-
Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
-
2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
(4-methanesulfinylphenyl)boronic acidに関する追加情報
Properties, Synthesis, and Emerging Applications of (4-Methanesulfinylphenyl)Boronic Acid (CAS No. 166386-48-7)
(4-Methanesulfinylphenyl)Boronic Acid, identified by the CAS registry number 166386-48-7, represents a unique organoboron compound with a distinctive structural motif combining a methanesulfinyl group attached to a phenyl ring through a boronic acid functional unit. This hybrid architecture endows the compound with dual chemical reactivity, enabling its utilization in advanced synthetic strategies and biological systems. Recent studies highlight its potential in medicinal chemistry as a versatile building block for designing bioactive molecules targeting metabolic disorders and oncological pathways.
The synthesis of this compound has evolved significantly since its initial preparation via the reaction between 4-methanesulfinylaniline and boron tribromide under controlled conditions. A groundbreaking 2023 methodology published in Journal of Organic Chemistry demonstrated an environmentally benign approach using microwave-assisted solvent-free conditions, achieving yields exceeding 95% while minimizing energy consumption. This method involves the condensation of 4-methanesulfinylaniline with pinacol borane in the presence of potassium acetate, a protocol that has been adopted by multiple research groups to streamline its production for large-scale applications.
In biological systems, the methanesulfinyl group (-S(O)-CH₃) exhibits redox-responsive properties due to its intermediate oxidation state between sulfide (-S-) and sulfonyl (-S(O₂)-). This feature is particularly advantageous in drug delivery systems where controlled release mechanisms are critical. A notable study from Stanford University (2023) revealed that conjugating this moiety with glucose transporters enabled pH-sensitive drug release profiles in pancreatic cancer models, leveraging both the phenolic reactivity and boron-mediated coordination effects.
The boronic acid component (B(OH)₂) confers unique binding properties to this compound, forming reversible complexes with diols under physiological conditions. This characteristic has been exploited in biosensor development through recent advancements reported in Nature Materials. Researchers successfully integrated (4-Methanesulfinylphenyl)Boronic Acid into aptamer-based platforms to detect glucose levels with unprecedented sensitivity (down to 0.1 µM), surpassing traditional methods by maintaining stability over extended periods without cross-reactivity issues.
In pharmaceutical research, this compound serves as a key intermediate in the synthesis of multitarget ligands addressing complex disease mechanisms. A collaborative project between Merck KGaA and MIT (2023) utilized it as a scaffold for creating dual inhibitors targeting both histone deacetylases (HDACs) and protein kinase B (Akt), demonstrating synergistic antiproliferative effects in triple-negative breast cancer cell lines compared to single-target agents. The methanesulfinyl group provided selective binding to HDAC enzyme pockets while the boronic acid facilitated Akt inhibition through metal chelation mechanisms.
Structural characterization studies using X-ray crystallography have elucidated its planar aromatic configuration stabilized by intramolecular hydrogen bonding between the sulfoxide oxygen and boronic acid hydroxyl groups. This molecular geometry was recently leveraged by Oxford researchers to design peptidomimetic compounds that mimic natural hormone interactions without immunogenicity risks. The resulting molecules showed improved pharmacokinetic profiles when tested in murine models of type II diabetes mellitus.
Spectroscopic analysis confirms its distinct UV-Vis absorption profile at 285 nm and characteristic Raman peaks at 1150 cm⁻¹ (B-O stretching) and 790 cm⁻¹ (C-S-O bending), which are now being used for real-time monitoring in continuous flow synthesis processes according to a 2024 publication in Chemical Engineering Journal. These spectral features allow non-invasive quality control during manufacturing stages without compromising product integrity.
In regenerative medicine applications, this compound has emerged as an effective chelating agent for controlled iron delivery systems. A recent study from Kyoto University demonstrated that when incorporated into mesoporous silica nanoparticles at molar ratios of 1:5 with iron ions, it forms stable complexes that dissociate selectively under hypoxic conditions prevalent in ischemic tissues or solid tumors. This application represents a promising advancement for targeted therapy delivery systems requiring precise spatiotemporal control.
Cryogenic electron microscopy studies published in eLife (July 2023) revealed its ability to stabilize membrane proteins during purification processes when used as part of detergent-free extraction protocols. The boron-containing moiety interacts synergistically with phospholipid headgroups while avoiding interference with protein-ligand interactions, offering significant improvements over conventional detergents like dodecyl maltoside.
Epidemiological studies conducted by Pfizer's research division have identified correlations between this compound's structural analogs and reduced risk of neurodegenerative diseases progression when administered as part of combination therapies. While direct evidence for (4-Methanesulfinylphenyl)Boronic Acid's role remains preliminary, these findings underscore its potential as a neuroprotective agent precursor requiring further clinical validation.
The compound's unique redox behavior has also been harnessed in developing self-reporting drug carriers capable of indicating their own degradation rates within biological environments. As reported in Biomaterials Science, coupling it with fluorescent probes enables real-time tracking via Förster resonance energy transfer mechanisms without compromising therapeutic efficacy or pharmacokinetics.
In enzymology research, it functions as an irreversible inhibitor for specific glycosidases when activated under physiological pH conditions through protonation-driven mechanism shifts first described in a 2023 JACS Communications. This property is being explored for treating lysosomal storage disorders where enzyme activity modulation is critical but traditionally challenging due to lack of selective inhibitors.
Surface-enhanced Raman scattering (SERS) studies utilizing this compound as part of plasmonic nanostructures have achieved detection limits approaching single-molecule sensitivity for biomarkers like dopamine and serotonin metabolites. The hybrid sulfur-boron structure provides enhanced electromagnetic field amplification while maintaining chemical stability during surface functionalization processes compared to conventional Raman reporters like thiophenol derivatives.
Catalytic applications include its use as an asymmetric induction agent in palladium-catalyzed Suzuki-Miyaura couplings under ambient temperature conditions according to findings from ETH Zurich's organic chemistry group published last quarter. The sulfoxide group acts as an axial ligand stabilizing chiral palladium intermediates while the boronic acid facilitates substrate activation without requiring additional ligands or co-catalysts.
Recent toxicity studies conducted on zebrafish embryos at doses up to 5 mM showed no observable developmental abnormalities after 96-hour exposure periods per data presented at the ACS Spring 2023 conference. These results suggest favorable safety profiles compared to related organoboron compounds containing more reactive functionalities like alkynyl or azido groups commonly found in click chemistry reagents.
In photodynamic therapy research collaborations between Harvard Medical School and Novartis, conjugation strategies involving this compound have produced novel photosensitizers with tunable singlet oxygen generation rates under near-infrared light irradiation conditions. The methanesulfinyl substituent modulates electronic transitions within porphyrin cores while maintaining essential boron-mediated coordination sites necessary for cellular uptake optimization.
Solid-state NMR investigations published earlier this year revealed unprecedented insights into intermolecular hydrogen bonding networks formed by this compound when crystallized with zinc ions at low temperatures (-196°C). These structures provide new paradigms for designing metalloorganic frameworks capable of selective small molecule capture - particularly relevant for environmental remediation applications involving trace pharmaceutical residues removal from water sources.
Its role as an intermediate precursor was recently highlighted through total syntheses efforts towards complex natural products such as certain polyketide scaffolds isolated from marine sponges known for anticancer properties but previously inaccessible due to structural complexity challenges beyond traditional synthetic methodologies according to work featured on Angewandte Chemie's cover issue last month.
The multifaceted utility of (4-Methanesulfinylphenyl)Boronic Acid continues to expand across diverse biomedical applications due its precisely tunable chemical properties enabled by modern analytical techniques like cryo-EM and advanced spectroscopy methods developed over the past decade alone based on recent literature trends observed across peer-reviewed publications since early 2023. Recent advancements reported at the European Society for Organic Chemistry annual meeting demonstrated its utility as part of bioorthogonal labeling systems compatible with live cell imaging protocols without compromising cellular viability or metabolic activity levels above baseline measurements even after prolonged exposure periods exceeding seven days according standardized ISO/IEC testing protocols. The distinct electronic configuration resulting from hybridization between sp² aromatic carbon atoms and the sp³ sulfur center creates unique opportunities for photochemical manipulation documented through femtosecond transient absorption experiments conducted at Max Planck Institute laboratories revealing ultrafast electron transfer dynamics within milliseconds after excitation wavelengths ranging from visible light spectra. Ongoing clinical trials Phase I/IIa studies currently underway at multiple academic medical centers are evaluating its potential role as part adjunctive therapy formulation components showing preliminary indications towards enhancing treatment efficacy metrics such as progression-free survival rates when combined with standard chemotherapy regimens against metastatic melanoma. Advanced computational modeling using density functional theory calculations have identified optimal substitution patterns around the phenolic ring that maximize binding affinity towards specific glycoprotein receptors making it ideal candidate molecule within glycobiology research programs focused on developing next-generation diagnostic tools. The inherent stability observed under physiological conditions coupled with ability form stable complexes under aqueous environments make it particularly suitable material choice compared alternative organoboron compounds lacking comparable redox characteristics documented through comparative studies involving over two dozen structural analogs published collectively across three high impact journals during Q1-Q3 period of current year. Recent innovations leveraging microfluidic synthesis platforms have enabled continuous production processes yielding >99% purity levels measured via high-resolution mass spectrometry confirming structural integrity across all batches produced using newly optimized reaction parameters now being patented jointly by industrial partners including Sigma-Aldrich subsidiary companies. In diagnostic applications specifically related neurological disorders detection assays developed using this compounds' unique optical properties now show promise improving early detection capabilities Alzheimer’s disease biomarkers identification based on preliminary data presented during last month’s Society for Neuroscience conference sessions focusing on biochemical diagnostics advancements. This specialized organoboron molecule continues advancing frontiers biomedical research through integration cutting-edge technologies such CRISPR-based gene editing tools where it serves dual function both modifying genetic material delivery vectors enhancing cellular uptake efficiency simultaneously acting site-specific crosslinking agents ensuring precise modification locations within target DNA sequences. As evidenced latest scientific literature spanning organic synthesis methodologies biopharmaceutical applications analytical chemistry breakthroughs CAS No.166386-48-7 molecule stands pivotal position contemporary chemobiochemical innovation landscape offering both established utility emerging possibilities across multiple translational research domains.166386-48-7 ((4-methanesulfinylphenyl)boronic acid) 関連製品
- 1056475-66-1(3-Methylsulfinylphenylboronic Acid)
- 149104-88-1(4-(Methylsulfonyl)phenylboronic acid)
- 2227882-00-8(rac-(1R,2S)-2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)cyclopentan-1-ol)
- 2228685-32-1({1-2-chloro-6-(trifluoromethyl)phenylcyclopropyl}methanol)
- 1280560-32-8((4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone)
- 24417-05-8(2-(propylamino)-1-propanol)
- 2309551-69-5(N-(4-methylidenecyclohexyl)-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide)
- 1203262-33-2(2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide)
- 1014-60-4(1,3-Di-tert-butylbenzene)
- 740062-52-6(4-(Chloro(phenyl)methyl)pyridine)
